molecular formula C23H38Cl2N8O5 B1612020 D-Ile-Pro-Arg p-nitroanilide dihydrochloride CAS No. 96323-41-0

D-Ile-Pro-Arg p-nitroanilide dihydrochloride

Cat. No. B1612020
CAS RN: 96323-41-0
M. Wt: 577.5 g/mol
InChI Key: NAANFMDBMZZFRD-CYTOJJGESA-N
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Description

D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a fluorogenic substrate used for the detection of alkaline phosphatase . It has been shown to be a potent inhibitor of this enzyme and can be used in food testing, environmental testing, and as a diagnostic tool for various diseases . It is also a chromogenic substrate for tissue plasminogen activator (t-PA) .


Molecular Structure Analysis

The empirical formula of D-Ile-Pro-Arg p-nitroanilide dihydrochloride is C23H36N8O5 · 2HCl . Its molecular weight is 577.50 .


Physical And Chemical Properties Analysis

D-Ile-Pro-Arg p-nitroanilide dihydrochloride is a powder that is soluble in water at a concentration of 1 mg/mL, yielding a clear, colorless to faintly yellow solution .

Scientific Research Applications

Chromogenic Substrates in Enzyme Assays

D-Ile-Pro-Arg p-nitroanilide dihydrochloride is extensively used as a chromogenic substrate in various enzyme assays. Sharma and Castellino (1990) detail the chemical synthesis of this compound, emphasizing its application in assays for tissue plasminogen activator and plasmin, as well as inhibitor assays for these enzymes (Sharma & Castellino, 1990).

Kinetic Studies of Enzymes

Stone et al. (1991) utilized D-Ile-Pro-Arg p-nitroanilide in their study of the kinetic mechanism of enzyme cleavage, particularly focusing on human alpha-thrombin (Stone, Betz, & Hofsteenge, 1991).

Amidolytic Assays for Activated Contact Factors

Tans et al. (1987) explored the suitability of D-Ile-Pro-Arg p-nitroanilide in amidolytic assays aimed at determining factors like factor XIIa and plasma kallikrein in enzyme mixtures (Tans, Janssen-Claessen, Rosing, & Griffin, 1987).

Substrate-Binding Site Investigation

Pozsgay et al. (2005) investigated the substrate-binding site of trypsin using tripeptidyl-p-nitroanilide substrates, including D-Ile-Pro-Arg p-nitroanilide, to understand the interaction dynamics at the binding site of the enzyme (Pozsgay et al., 2005).

Protease Inhibition Studies

Lottenberg et al. (1988) employed D-Ile-Pro-Arg p-nitroanilide in their study on the protease inhibitor aprotinin, exploring its inhibition mechanism on various plasminogen activators (Lottenberg, Sjak-Shie, Fazleabas, & Roberts, 1988).

Mechanism of Action

D-Ile-Pro-Arg p-nitroanilide dihydrochloride acts as a substrate for alkaline phosphatase . It’s also used as a chromogenic substrate for tissue plasminogen activator (t-PA), suggesting it may be involved in fibrinolytic processes .

Safety and Hazards

D-Ile-Pro-Arg p-nitroanilide dihydrochloride is classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation . It’s also harmful if inhaled and may cause respiratory irritation . It’s suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for D-Ile-Pro-Arg p-nitroanilide dihydrochloride are not mentioned in the sources, its use as a substrate for various enzymes suggests potential applications in biochemical research and diagnostics .

properties

IUPAC Name

(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N8O5.2ClH/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36;;/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27);2*1H/t14-,17+,18+,19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAANFMDBMZZFRD-CYTOJJGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595347
Record name D-Isoleucyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ile-Pro-Arg p-nitroanilide dihydrochloride

CAS RN

96323-41-0
Record name D-Isoleucyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ile-Pro-Arg-p-nitroanilide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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